![molecular formula C10H19NO3S B14207641 1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- CAS No. 819863-00-8](/img/structure/B14207641.png)
1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- typically involves the reaction of 1,3-propanesultone with 3-[(1,1-diethyl-2-propynyl)amino]-1-propanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-propanesulfonic acid
- Homotaurine
- Tramiprosate
Uniqueness
1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
819863-00-8 |
|---|---|
Molekularformel |
C10H19NO3S |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
3-(3-ethylpent-1-yn-3-ylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H19NO3S/c1-4-10(5-2,6-3)11-8-7-9-15(12,13)14/h1,11H,5-9H2,2-3H3,(H,12,13,14) |
InChI-Schlüssel |
MGFJUCIYMORADX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C#C)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
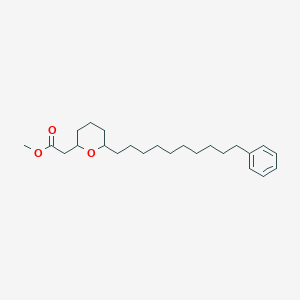
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)

![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
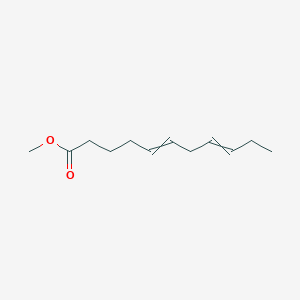
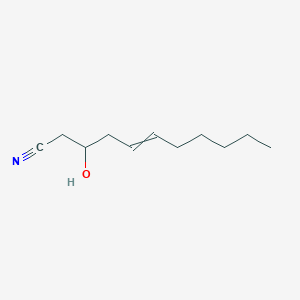
![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
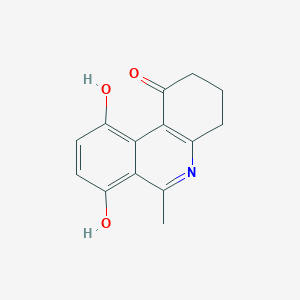
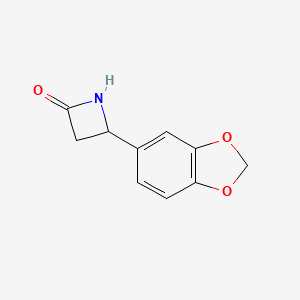
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
